molecular formula C11H9BrO3 B6246870 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione CAS No. 65543-17-1

7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No. B6246870
CAS RN: 65543-17-1
M. Wt: 269.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is a chemical compound with the molecular weight of 269.09 . It has the IUPAC name 7-bromo-4,4-dimethylisochromane-1,3-dione . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrO3/c1-11(2)8-4-3-6(12)5-7(8)9(13)15-10(11)14/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 269.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or testing.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione involves the bromination of 4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2,6-dione followed by reduction of the resulting bromo compound.", "Starting Materials": [ "4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2,6-dione", "Bromine", "Acetic acid", "Sodium acetate", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2,6-dione (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 7-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2,6-dione as a yellow solid (1.3 g, 95% yield).", "Step 5: Dissolve 7-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2,6-dione (1.0 g) in methanol (20 mL) and add sodium borohydride (0.2 g) with stirring at room temperature.", "Step 6: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 7: Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione as a yellow solid (0.8 g, 80% yield)." ] }

CAS RN

65543-17-1

Product Name

7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione

Molecular Formula

C11H9BrO3

Molecular Weight

269.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.